molecular formula C14H20ClN3O2 B2656571 2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide CAS No. 2411183-87-2

2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide

Cat. No. B2656571
CAS RN: 2411183-87-2
M. Wt: 297.78
InChI Key: OYQRTRJMCKVFIC-HRBVQNPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide has significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas such as inflammation and cancer. Finally, future studies should focus on optimizing the synthesis method for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide involves the reaction of 2-(cyclopropylmethyl)pyrazol-3-ylmethanol with (2R,3R)-2,3-epoxypropanol in the presence of hydrochloric acid and sodium hydroxide. This reaction results in the formation of the desired compound with a yield of 85%.

Scientific Research Applications

2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-9(15)14(19)17-11-5-7-20-13(11)12-4-6-16-18(12)8-10-2-3-10/h4,6,9-11,13H,2-3,5,7-8H2,1H3,(H,17,19)/t9?,11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQRTRJMCKVFIC-HRBVQNPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC1C2=CC=NN2CC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H]1CCO[C@H]1C2=CC=NN2CC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.